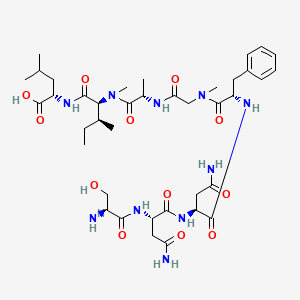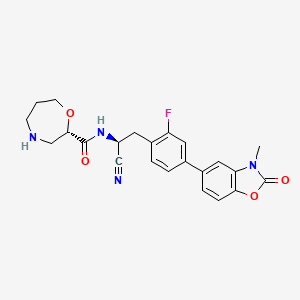
Aneratrigine (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aneratrigine (hydrochloride) is a sodium channel protein type 9 subunit blocker. It is primarily used in research for the prevention or treatment of sodium channel blocker-related diseases, particularly neuropathic pain diseases . The compound is known for its ability to inhibit specific sodium channels, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aneratrigine (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of Aneratrigine (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures are implemented at each stage to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Aneratrigine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Aneratrigine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study sodium channel blockers and their interactions.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and other sodium channel-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Aneratrigine (hydrochloride) exerts its effects by blocking the sodium channel protein type 9 subunit alpha. This inhibition prevents the influx of sodium ions, which is crucial for the propagation of action potentials in neurons. By blocking these channels, Aneratrigine (hydrochloride) can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .
Comparación Con Compuestos Similares
Mexiletine hydrochloride: Another sodium channel blocker used for its antiarrhythmic properties.
Phenytoin sodium: A voltage-gated sodium channel blocker used in the treatment of epilepsy.
Flecainide acetate: A class Ic antiarrhythmic agent that inhibits sodium channels.
Uniqueness: Aneratrigine (hydrochloride) is unique in its specific targeting of the sodium channel protein type 9 subunit alpha, making it particularly effective in research related to neuropathic pain. Its specificity and potency distinguish it from other sodium channel blockers, which may have broader or different targets .
Propiedades
Fórmula molecular |
C19H21Cl2F2N5O2S2 |
|---|---|
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H20ClF2N5O2S2.ClH/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19;/h3-4,7-11,23,25-26H,5-6H2,1-2H3;1H |
Clave InChI |
OLAQPWFDLPCZFY-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)




![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

